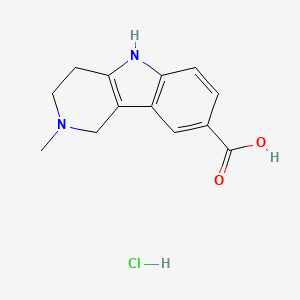

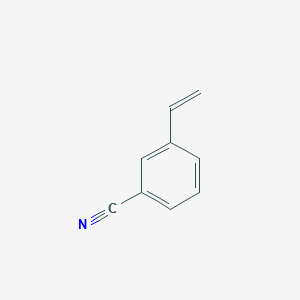

3-乙烯基苯甲腈

描述

Synthesis Analysis

3-Ethenylbenzonitrile synthesis involves multiple steps, including nitration, esterification, amination, and dehydration, using benzoic acid as the starting material. An improved method for synthesizing 3-ethyl-4-hydroxy-5-methylbenzonitrile involves a non-classical approach by introducing the nitrile via para-selective formylation, followed by transformation of the intermediate aldehyde into the nitrile with hydroxylamine-O-sulfonic acid (HOSA), showcasing the versatility in synthetic approaches for related nitrile compounds (Schäfer & Fleischer, 2023).

Molecular Structure Analysis

The molecular structure of nitrile compounds, including 3-Ethenylbenzonitrile, is significantly influenced by substituents on the benzene ring. Studies using rotational spectroscopy have revealed how electron-withdrawing groups, such as nitro groups, affect the molecular structure by altering electron density and steric interactions (Graneek, Bailey, & Schnell, 2018).

Chemical Reactions and Properties

The chemical reactivity of nitrile compounds can be demonstrated through various reactions, such as nitrosation and subsequent iron(III)-catalyzed C-C bond cleavage, showcasing their potential for further chemical transformations. For example, 2-aminobenzonitriles can be synthesized from 2-arylindoles through these reactions, indicating the versatility of nitriles in organic synthesis (Chen et al., 2018).

Physical Properties Analysis

The physical properties of nitrile compounds are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups affects their dipole moment, stability, and interaction with electric fields, which is crucial for applications in materials science and molecular electronics (Graneek, Bailey, & Schnell, 2018).

科学研究应用

有机金属配合物和催化活性

已经研究了有机金属化学中3-乙烯基苯甲腈衍生物的配合物形成及其催化应用。例如,带有亲核卡宾配体的钯配合物显示出适中的偶联反应催化活性,并在共聚合过程中展现潜力(Tsoureas, et al., 2003)。

电致变色材料

对含有3-乙烯基苯甲腈结构的聚合物的研究揭示了它们具有良好的电致变色性能。这些材料表现出多电致变色行为、显著的颜色变化、高对比度比和快速切换时间,适用于电致变色器件(Yang, et al., 2014)。

气体传感

3-乙烯基苯甲腈衍生物已被用于气体传感应用。具体来说,包含3-乙烯基苯甲腈的乙炔基硫脲衍生物对CO2气体显示出显著响应,表明其作为环境监测的电阻型传感器的潜力(Daud, et al., 2019)。

生物评价

某些3-乙烯基苯甲腈衍生物已被用作合成具有生物活性的化合物的起始物质。例如,含有2-氨基苯甲腈的Cr(III)配合物的合成和生物评价显示出对某些细菌和真菌的中等活性,以及抗氧化性能(Govindharaju, et al., 2019)。

光物理性质

对3-乙烯基苯甲腈衍生物的光物理性质的研究有助于了解它们在各种应用中的潜力。例如,从2-溴苯甲腈中探索取代的3-氨基吲唑提供了有效合成方法的见解,并揭示了在光物理领域的潜在应用(Lefebvre, et al., 2010)。

缓蚀

对氨基苯甲腈衍生物(包括3-乙烯基苯甲腈)的吸附行为和缓蚀机制的研究为它们作为缓蚀剂的有效性提供了宝贵信息。量子化学计算和分子动力学模拟阐明了它们与金属表面的相互作用,为它们在保护材料免受腐蚀方面的应用铺平了道路(Saha & Banerjee, 2015)。

安全和危害

The safety information for 3-Ethenylbenzonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

属性

IUPAC Name |

3-ethenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIHXBYYQCPWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968030 | |

| Record name | 3-Ethenylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethenylbenzonitrile | |

CAS RN |

5338-96-5 | |

| Record name | NSC3446 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethenylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266491.png)

![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)